molecular formula C7H12INO B15490258 (3-Furyl)trimethylammonium iodide CAS No. 5381-13-5

(3-Furyl)trimethylammonium iodide

Cat. No.: B15490258
CAS No.: 5381-13-5
M. Wt: 253.08 g/mol
InChI Key: AKJCJJIFESQJAN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Furyl)trimethylammonium iodide is a quaternary ammonium salt characterized by a furan ring substituted at the 3-position with a trimethylammonium group and an iodide counterion. This compound is structurally notable for its aromatic heterocyclic furyl moiety, which imparts distinct electronic and steric properties. Applications include its use as a precursor in cycloaddition reactions to generate macrocyclic structures like 2.2furanophane, highlighting its utility in organic synthesis .

Properties

CAS No.

5381-13-5

Molecular Formula

C7H12INO

Molecular Weight

253.08 g/mol

IUPAC Name

furan-3-yl(trimethyl)azanium;iodide

InChI

InChI=1S/C7H12NO.HI/c1-8(2,3)7-4-5-9-6-7;/h4-6H,1-3H3;1H/q+1;/p-1

InChI Key

AKJCJJIFESQJAN-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=COC=C1.[I-]

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • The presence of a trimethylsilyl group in compound 5 enhances stability and facilitates elimination reactions, enabling macrocycle formation .

Aromatic Quaternary Ammonium Salts

Compound Structural Features Key Properties/Applications References
Phenyltrimethylammonium iodide Phenyl group, trimethylammonium, iodide Organic synthesis, phase-transfer catalyst
Acetylcholine iodide Acetyloxyethyl group, trimethylammonium Neurotransmitter analog, cholinergic activity

Key Insights :

  • Acetylcholine iodide () demonstrates bioactivity absent in (3-furyl)trimethylammonium derivatives, emphasizing the critical role of the acetyloxyethyl group in receptor binding.

Aliphatic Chain-Linked Bis-Ammonium Salts

Compound Structural Features Key Properties/Applications References
2-Methyl-3-thiapentamethylene-1:5-bis(trimethylammonium iodide) Thio group in aliphatic chain Ganglion-blocking agent, similar to hexamethonium
Decamethylene-bis(trimethylammonium iodide) 10-carbon chain between ammonium groups Enhanced curare-like activity vs. shorter chains

Key Insights :

  • Chain length and heteroatoms (e.g., sulfur in ) significantly influence biological activity.
  • Longer chains (e.g., decamethylene in ) enhance neuromuscular blocking potency, underscoring structure-activity relationships in quaternary ammonium compounds.

Physicochemical Properties and Thermodynamics

  • Osmotic Coefficients and Enthalpies : Trimethylammonium salts generally exhibit lower osmotic coefficients compared to triethylammonium analogs due to reduced hydrophobic interactions. For instance, acetylcholine iodide shows distinct dilution enthalpies (101–108 cal/mol) influenced by its acetyloxyethyl group .
  • Basicity : Triethylammonium derivatives (e.g., ethoxyethyl triethylammonium iodide) are more basic than trimethylammonium analogs, attributed to conformational differences (trans vs. gauche configurations) .

Q & A

Basic: What are the recommended methods for synthesizing (3-Furyl)trimethylammonium iodide with high yield and purity?

Answer: The synthesis typically involves quaternization of 3-furyldimethylamine using methyl iodide in a polar solvent (e.g., acetonitrile or ethanol) under reflux (40–60°C for 12–24 hours). Purification is achieved via recrystallization from ethanol/diethyl ether mixtures, removing unreacted starting materials. Excess methyl iodide (3–5 equivalents) ensures complete conversion, as confirmed by the disappearance of tertiary amine signals in 1H NMR .

Advanced: How can researchers optimize reaction conditions to minimize by-products during quaternization?

Answer: Key parameters include:

  • Temperature control : Maintain 50–60°C to balance reaction rate and avoid decomposition.
  • Solvent selection : Use anhydrous acetonitrile for improved solubility and reaction homogeneity.
  • Counterion effects : The iodide ion enhances leaving-group efficiency in subsequent reactions (e.g., radiofluorination), reducing side products.
  • Monitoring : Track progress via thin-layer chromatography (TLC) or 19F NMR (if fluorinated analogs are synthesized). Post-reaction, purify via column chromatography with silica gel and a methanol/chloroform gradient .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for furyl protons) and quaternary ammonium methyl groups (δ 3.0–3.5 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion [M-I]+ with exact mass (calc. for C7H12N+: 110.0964; observed: 110.0965 ± 0.0002) .
  • FT-IR : Detect C-N+ stretching vibrations (~1450 cm⁻¹) and furyl ring C-O-C absorption (~1250 cm⁻¹) .

Advanced: How does the furyl substituent influence electronic properties compared to phenyl analogues in optoelectronic materials?

Answer: The furyl group’s oxygen atom introduces electron-withdrawing effects, lowering the HOMO level by ~0.3 eV compared to phenyl derivatives. This enhances charge transport in perovskite solar cells by reducing charge recombination. Cyclic voltammetry and density functional theory (DFT) calculations can quantify these differences. For device integration, optimize layer morphology using 2D/3D heterostructures, as demonstrated with phenyltrimethylammonium iodide .

Basic: What strategies improve the stability of this compound in aqueous solutions?

Answer:

  • pH control : Store solutions at pH 5–6 to prevent hydrolysis of the ammonium group.
  • Light exclusion : Use amber vials to avoid photodegradation of the furyl ring.
  • Antioxidants : Add 0.1% w/v ascorbic acid to inhibit iodide oxidation to I2.
  • Deuterated analogs : Synthesize deuterated derivatives (e.g., CD3 groups) for enhanced stability in NMR tracking .

Advanced: How to resolve contradictory XRD data in perovskite precursor solutions containing this compound?

Answer: Contradictions often arise from competing crystalline phases. Methodological solutions include:

  • In situ XRD : Perform during thermal annealing (100–150°C) to monitor phase transitions in real time.
  • Rietveld refinement : Differentiate between cubic and tetragonal perovskite phases by refining lattice parameters.
  • DFT modeling : Compare experimental XRD patterns with simulated structures to identify dominant phases. Cross-validate with photoluminescence (PL) spectroscopy to assess charge recombination efficiency .

Basic: What are the key considerations for using this compound in cholinergic activity studies?

Answer:

  • Receptor specificity : Test affinity for muscarinic vs. nicotinic receptors via radioligand binding assays.
  • Isomer purity : Ensure enantiomeric purity (e.g., via chiral HPLC) if studying stereospecific effects.
  • Metabolic stability : Evaluate susceptibility to acetylcholinesterase using enzyme kinetics (Km/Vmax analysis) .

Advanced: How to analyze isotopic patterns in mass spectrometry for deuterated derivatives?

Answer: For deuterated (3-Furyl)trimethylammonium-d9 iodide:

  • HRMS : Expect a mass shift of +9 Da (for CD3 groups) with isotopic distribution matching theoretical patterns.
  • MALDI-TOF : Use α-cyano-4-hydroxycinnamic acid matrix to enhance ionization.
  • Data interpretation : Compare observed vs. calculated isotopic abundances (e.g., m/z 119.1234 [M-I]+ for non-deuterated vs. 128.1567 for deuterated) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.